Biochemical Potency Benchmark: SORT-PGRN Interaction Inhibitor 3 vs. Inhibitor 1
In the primary HTRF biochemical assay measuring the disruption of the progranulin-sortilin interaction, SORT-PGRN interaction inhibitor 3 (Compound 13) exhibits an IC50 of 0.17 μM . This represents an approximately 11.8-fold improvement in potency over the earlier compound, SORT-PGRN interaction inhibitor 1 (Compound 2), which has a reported IC50 of 2 μM in the same assay system .
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.17 μM |
| Comparator Or Baseline | SORT-PGRN interaction inhibitor 1: 2 μM |
| Quantified Difference | Approximately 11.8-fold more potent |
| Conditions | HTRF assay; 50 nM 6His-Sortilin, 4 nM Progranulin in 50 mM phosphate buffer pH 7.0 with 0.1% BSA. |
Why This Matters
Higher potency reduces the required concentration to achieve target engagement, minimizing potential off-target effects and enabling more efficient use of limited compound quantities in extended studies.
